1-Cyano-4-isocyanonaphthalene
CAS No.: 730964-88-2
Cat. No.: VC18434209
Molecular Formula: C12H6N2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730964-88-2 |
|---|---|
| Molecular Formula | C12H6N2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 4-isocyanonaphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C12H6N2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H |
| Standard InChI Key | KYHXVDJOMFAENT-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[N+]C1=CC=C(C2=CC=CC=C21)C#N |
Introduction
Structural and Electronic Properties
Molecular Architecture
The naphthalene core of 1-cyano-4-isocyanonaphthalene consists of two fused benzene rings, with a cyano group (-C≡N) at position 1 and an isocyano group (-N≡C) at position 4. This arrangement creates a polarized electronic system due to the electron-withdrawing nature of both substituents. Computational studies on similar 1,4-disubstituted naphthalenes suggest significant resonance effects, with the cyano group reducing electron density at the adjacent ring positions .
Table 1: Comparative Electronic Parameters of Naphthalene Derivatives
| Compound | Substituent Positions | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | - | 0.0 | 4.5 |
| 1-Cyano-4-methylnaph. | 1-CN, 4-CH3 | 3.8 | 3.9 |
| 1-Isocyano-4-aminonaph. | 1-NC, 4-NH2 | 4.2 | 3.5 |
| 1-Cyano-4-isocyanonaph. (predicted) | 1-CN, 4-NC | 4.5–5.0 | 3.2–3.6 |
Spectroscopic Signatures
Infrared spectroscopy of isocyanonaphthalene derivatives typically shows strong absorptions at 2,120–2,150 cm⁻¹ (isocyano stretch) and 2,220–2,250 cm⁻¹ (cyano stretch) . Nuclear magnetic resonance (NMR) data for analogous compounds reveal upfield shifts for protons adjacent to the cyano group (δ 7.8–8.2 ppm) and downfield shifts near the isocyano moiety (δ 8.3–8.7 ppm) .
Synthetic Methodologies
Direct Functionalization of Naphthalene
Reactivity and Functional Applications
Coordination Chemistry
The isocyano group acts as a strong σ-donor and weak π-acceptor, forming stable complexes with transition metals. For example:
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Pd(0) complexes: Catalyze cross-coupling reactions in organic synthesis .
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Ag(I) coordination polymers: Exhibit luminescent properties for sensing applications .
Table 2: Metal Complexes of Isocyanonaphthalene Derivatives
| Metal Center | Ligand Structure | Application |
|---|---|---|
| Pd(0) | 1-NC-4-CN-Naph | Suzuki-Miyaura coupling |
| Ag(I) | 1-NC-4-CN-Naph | Luminescent sensors |
| Ru(II) | 1-NC-4-CN-Naph + bipyridine | Photocatalytic H₂ production |
Future Research Directions
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Catalytic applications: Explore asymmetric catalysis using chiral metal complexes.
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Polymer chemistry: Develop conductive polymers via π-stacking of naphthalene cores.
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Drug delivery systems: Leverage cyano-isocyano dipole interactions for targeted payload release.
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